molecular formula C8H11N5OS B1415719 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1172720-70-5

5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1415719
M. Wt: 225.27 g/mol
InChI Key: VMPWQNRTTMVZKI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, the specific molecular structure of “5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” is not available in the current literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties of “5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” are not available in the current literature .

Scientific Research Applications

Synthesis and Antioxidant Activities

  • Synthesis and Analgesic Activities : A series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole were synthesized. These compounds showed significant analgesic and antioxidant properties (Karrouchi et al., 2016).

  • Antioxidant and α-Glucosidase Inhibitory Activities : Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized and characterized. These compounds displayed significant inhibitory potentials against α-glucosidase and potent antioxidant properties (Pillai et al., 2019).

Structural and Biological Potential Studies

  • Synthesis and Properties of Triazole Derivatives : The synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was conducted, revealing the potential for interaction with various biological targets (Fedotov et al., 2022).

  • Properties of N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides : The synthesis and investigation of these compounds were performed, highlighting the potential for wide spectrum biological activity (Hotsulia & Fedotov, 2019).

Corrosion Inhibition and Antimicrobial Activities

  • Corrosion Inhibition Performance : Benzimidazole derivatives were synthesized and investigated as inhibitors for mild steel corrosion in HCl, showing increased inhibition efficiency with concentration (Yadav et al., 2013).

  • DNA Gyrase B Inhibitor and Antimicrobial Agents : Schiff bases synthesized showed significant anti-inflammatory, antioxidant, and antibacterial activities, suggesting potential as DNA gyrase B inhibitors (Kate et al., 2018).

  • Antimicrobial Activities of Novel Triazolo-Thiadiazoles : A novel series of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties were synthesized and showed promising antimicrobial activities (Idrees et al., 2019).

  • Synthesis and Antimicrobial Activity of 1,2,4-Triazole Derivatives : A series of novel 1,2,4-triazole derivatives were synthesized, displaying good or moderate antimicrobial activity (Bayrak et al., 2009).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, specific safety and hazard information for “5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” is not available in the current literature .

Future Directions

The future directions for research on a compound can include new applications, improved synthesis methods, and studies to better understand its mechanism of action. Unfortunately, specific future directions for “5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” are not available in the current literature .

properties

IUPAC Name

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5OS/c1-12-4-5(7(11-12)14-3)6-9-10-8(15)13(6)2/h4H,1-3H3,(H,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPWQNRTTMVZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

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